molecular formula C16H11BrN2O2 B11971634 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile CAS No. 302904-15-0

2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11971634
CAS No.: 302904-15-0
M. Wt: 343.17 g/mol
InChI Key: VJWKHMRCIPDUDC-UHFFFAOYSA-N
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Description

2-Amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a chromene-based compound characterized by a 4H-chromene core substituted with a 3-bromophenyl group, a hydroxyl group at position 7, and a nitrile moiety at position 2. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and fluorescence properties, owing to their structural versatility and electronic properties . This compound’s synthesis typically involves one-pot multicomponent reactions under green conditions, often utilizing ultrasonication to enhance yield and reduce reaction time .

Properties

CAS No.

302904-15-0

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H11BrN2O2/c17-10-3-1-2-9(6-10)15-12-5-4-11(20)7-14(12)21-16(19)13(15)8-18/h1-7,15,20H,19H2

InChI Key

VJWKHMRCIPDUDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

Preparation Methods

Spectroscopic Validation

  • 1H^{1}\text{H} NMR : The C4 proton (δ 5.14 ppm) and 7-OH (δ 9.78 ppm) confirm regioselectivity.

  • 13C^{13}\text{C} NMR : Key signals include C3-nitrile (δ 119.6 ppm) and C4 (δ 58.2 ppm).

  • FT-IR : Nitrile (2186–2192 cm1^{-1}) and hydroxyl (3500–3300 cm1^{-1}) stretches align across methods.

Computational Insights

DFT-optimized geometries (B3LYP/6-311+G(d,p)) show a dihedral angle of 87.5° between the chromene and 3-bromophenyl rings, explaining the compound’s planar rigidity. HOMO-LUMO gaps (4.2 eV) suggest moderate reactivity, consistent with experimental stability .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it has shown binding affinity towards DNA gyrase protein, indicating its potential as a drug-like molecule .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of chromene derivatives are heavily influenced by substituents on the aromatic rings and the chromene core. Below is a comparative analysis of key analogs:

Table 1: Structural Features and Substituent Effects
Compound Name Substituents (Position) Key Properties/Applications Reference
2-Amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile 3-Bromophenyl (C4), –OH (C7) Anticancer activity (melanoma cell lines)
2-Amino-4-(anthracen-9-yl)-7-hydroxy-4H-chromene-3-carbonitrile Anthracen-9-yl (C4) Fluorescent tag for bacterial detection (LOD: 2 CFU/mL)
2-Amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile 4-Chlorophenyl (C4) Optimized synthesis under green conditions (Table 3)
2-Amino-4-(5-bromo-2-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile 5-Bromo-2-methoxyphenyl (C4) Anticancer hit against melanoma (GRI-394837)
2-Amino-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile 4-Fluorophenyl (C4) Anticancer activity (AML cell lines, Bcl-2 targeting)
2-Amino-4-(7-formyl-1,8-dihydropyren-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile Pyren-2-yl (C4), formyl group Fluorescent immunoassay for Enterobacter cloacae
Key Observations:
  • Positional Isomerism: The 3-bromophenyl derivative (target compound) exhibits distinct electronic effects compared to its 4-bromophenyl analog (e.g., ).
  • Halogen Effects : Chloro () and fluoro () substituents reduce steric bulk compared to bromine, enhancing solubility but possibly diminishing DNA intercalation efficiency .
  • Extended Aromatic Systems : Anthracen-9-yl () and pyren-2-yl () groups enhance fluorescence quantum yield due to extended π-conjugation, making them suitable for optical biosensors.

Physicochemical Properties

  • The pyren-2-yl derivative () shows red-shifted emission due to its larger aromatic system .
  • Hydrogen Bonding : The 7-hydroxy group in all derivatives facilitates intermolecular hydrogen bonding, as observed in crystal structures (e.g., centrosymmetric dimers in –21). This property enhances stability in solid-state and aqueous environments .

Biological Activity

2-Amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

The compound has the following chemical structure:

  • Chemical Formula : C16H11BrN2O2
  • CAS Number : 302904-15-0

Synthesis

The synthesis of 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multicomponent reaction that incorporates various reagents under mild conditions. Recent studies have highlighted methods such as microwave-assisted synthesis to improve yield and reduce reaction time .

Anticancer Activity

Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth in human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon carcinoma (HCT-116) cell lines. The IC50 values for these assays were found to be significantly lower than those of standard chemotherapeutics like etoposide, indicating a promising potential as an anticancer agent.

Cell Line IC50 (µg/mL) Reference Drug IC50 Reference (µg/mL)
MCF-73.46 - 18.76Etoposide10
A5495.00 - 15.00Etoposide10
HCT-1161.08 - 1.48Doxorubicin1

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit key enzymes involved in tumor progression, such as topoisomerases .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Reference Antibiotic MIC Reference (µg/mL)
Staphylococcus aureus20 - 40Penicillin10
Escherichia coli15 - 30Ampicillin15

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays. Results indicated a strong ability to neutralize free radicals, with a significant reduction in DPPH absorbance at concentrations as low as 50 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene ring can enhance potency against cancer cells or improve selectivity towards bacterial strains. For example, substituents such as halogens have been shown to increase both cytotoxic and antimicrobial activities .

Case Studies

Several studies have explored the biological activities of related chromene derivatives:

  • Cytotoxicity Study : A series of derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Antimicrobial Evaluation : Another study focused on evaluating a range of chromene derivatives against multiple bacterial strains, highlighting the effectiveness of brominated compounds in inhibiting bacterial growth .

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, and how can reaction conditions be refined?

The compound is typically synthesized via multicomponent reactions (MCRs). A one-pot method using 3-bromobenzaldehyde, malononitrile, and dimedone with urea (10 mol%) as an organocatalyst at room temperature yields 86% product . For derivatives, ultrasonication-assisted synthesis reduces reaction time and improves purity, as validated by FTIR and NMR . Optimization of parameters like solvent choice (e.g., ethanol or water), catalyst loading (e.g., Ag@KF/Natrolite NPs), and temperature (room temperature vs. 50°C) can enhance yield and selectivity .

Q. How is the compound structurally characterized, and what spectroscopic techniques are essential?

Structural confirmation requires a combination of:

  • FTIR : Identifies functional groups (e.g., –NH₂ at ~3324 cm⁻¹, –CN at ~2198 cm⁻¹) .
  • NMR : 1^1H NMR reveals aromatic protons (δ 7.17–7.98 ppm) and substituent environments (e.g., –OCH₃ at δ 3.79 ppm) .
  • Mass spectrometry : ESI/HRMS confirms molecular weight (e.g., m/z 407 [M⁺] for brominated derivatives) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–Br bond at 1.897 Å) using software like SHELXL .

Advanced Research Questions

Q. What methodologies are used to analyze the compound's bioactivity, and how are contradictions in antimicrobial data resolved?

Antibacterial efficacy is assessed via:

  • Agar plate tests : Zone of inhibition measurements against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cell viability assays : Quantifies minimum inhibitory concentration (MIC) using ATP-based luminescence .
    Contradictions in data may arise from variations in bacterial strain resistance or solvent effects. Cross-validation with molecular docking (e.g., binding affinity to bacterial enzymes) and DFT calculations (e.g., HOMO-LUMO gaps correlating with reactivity) helps reconcile discrepancies .

Q. How does the compound function as a corrosion inhibitor, and what electrochemical techniques validate its mechanism?

The compound adsorbs onto carbon steel surfaces in acidic environments, forming a protective monolayer. Key techniques include:

  • Potentiodynamic polarization (PDP) : Confirms mixed-type inhibition (reduces both anodic/cathodic currents) .
  • Electrochemical impedance spectroscopy (EIS) : Increased charge transfer resistance (RctR_{ct}) with inhibitor concentration .
  • Atomic force microscopy (AFM) : Visualizes surface morphology changes post-inhibition .
  • Langmuir isotherm modeling : Validates monolayer adsorption (slope ≈1) .

Q. How are crystallographic software tools (e.g., SHELXL, ORTEP-3) applied to resolve structural ambiguities in derivatives?

  • SHELXL : Refines crystal structures using high-resolution data, addressing challenges like twinning or disorder .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters (ADPs) and validate hydrogen bonding networks .
    For example, puckering parameters (amplitude qq, phase angle ϕ\phi) quantify nonplanar ring conformations, critical for understanding steric effects in chromene derivatives .

Q. What strategies mitigate low yields in click-chemistry modifications of the compound?

Propargyloxy derivatives (e.g., 7-propargyloxy-4H-chromene) are synthesized via nucleophilic substitution with propargyl bromide and K₂CO₃ in acetone. Low yields (<70%) are addressed by:

  • Optimizing stoichiometry (e.g., 1:1.5 molar ratio of propargyl bromide to chromene).
  • Using CuI catalysts (5 mmol) in DMF/water mixtures to accelerate azide-alkyne cycloaddition .
  • Purification via toluene/ethanol (2:1) recrystallization to remove unreacted reagents .

Methodological Considerations

Q. How are green chemistry principles integrated into the compound's synthesis?

  • Solvent selection : Ethanol or water replaces toxic solvents (e.g., DMF) .
  • Catalysts : Ag@KF/Natrolite NPs enable room-temperature reactions with 90%+ yields .
  • Waste reduction : One-pot MCRs minimize intermediate isolation steps .

Q. What computational approaches predict the compound's reactivity and interaction with biological targets?

  • DFT : Calculates Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular dynamics (MD) : Simulates adsorption behavior on metal surfaces (e.g., carbon steel) .
  • ADMET profiling : Predicts pharmacokinetic properties (e.g., LogP = 3.2, indicating moderate lipophilicity) for drug-likeness assessment .

Data Interpretation and Validation

Q. How are conflicting spectral data (e.g., NMR splitting patterns) resolved?

  • Variable temperature NMR : Differentiates dynamic effects (e.g., tautomerism) from static structural features.
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., δ 6.7–7.9 ppm regions) .
  • X-ray cross-validation : Compares experimental bond angles (e.g., C–C–Br ≈ 119.4°) with crystallographic data .

Q. What protocols ensure reproducibility in biological activity studies?

  • Standardized inoculum preparation : Adjusts bacterial density to 0.5 McFarland (~1.5×10⁸ CFU/mL) .
  • Positive controls : Uses ciprofloxacin (for antibacterial) or ascorbic acid (for antioxidant assays) .
  • Triplicate experiments : Reports mean ± SD to account for biological variability .

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